DSB Enables Stoichiometric SiC at ≥200 °C Lower Deposition Temperature Versus Dual-Source CVD
Dual-source CVD (e.g., SiH₄ + C₃H₈) typically requires substrate temperatures around 1700 K to achieve high-quality stoichiometric SiC films [1]. 1,3-Disilabutane (DSB), by contrast, yields stoichiometric SiC films at temperatures as low as 900–1000 °C (1173–1273 K) under high vacuum [2], and carbidic (Si–C bonded) films have been confirmed at 650 °C [3]. This represents a temperature reduction of approximately 400–500 K, a critical advantage for Si-based device integration where thermal budget constraints are stringent.
| Evidence Dimension | Substrate temperature required for stoichiometric/carbidic SiC film formation |
|---|---|
| Target Compound Data | Carbidic SiC at 650 °C (923 K) [3]; stoichiometric epitaxial SiC at 900–1000 °C (1173–1273 K) [2] |
| Comparator Or Baseline | Dual-source CVD (silane + hydrocarbon) typically requires ~1700 K (~1427 °C) [1] |
| Quantified Difference | Temperature reduction of ~400–500 K (up to ~450 °C lower) |
| Conditions | Epitaxial growth on Si(001) under high vacuum [2]; LPCVD on Si(100) [1][3] |
Why This Matters
Lower thermal budget enables SiC deposition on temperature-sensitive device structures, reducing dopant diffusion and wafer warpage in semiconductor manufacturing.
- [1] Jee, H.-G., et al. (2012). In-situ study on thermal decomposition of 1,3-disilabutane to silicon carbide on Si(100) surface. Applied Surface Science, 258(6), 2201–2205. View Source
- [2] Lee, K.-W., et al. (1996). Single Source Chemical Vapor Deposition of Epitaxial Cubic SiC Films on Si. Applied Science and Convergence Technology, 5(2), 133–138. View Source
- [3] J. Electrochem. Soc. (2004). Single-source chemical vapor deposition of 3C-SiC films in a LPCVD reactor — I. Growth, structure, and chemical characterization. J. Electrochem. Soc., 151(3), C210–C214. View Source
